molecular formula C14H11F3O5 B5587997 Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate

Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate

Cat. No.: B5587997
M. Wt: 316.23 g/mol
InChI Key: HQWIXUGQLIQJSY-UHFFFAOYSA-N
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Description

Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate typically involves the condensation of 4-(trifluoromethyl)coumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 4-(trifluoromethyl)coumarin and ethyl bromoacetate.

    Reagents: Potassium carbonate.

    Solvent: Dimethylformamide.

    Conditions: Elevated temperature (typically around 80-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is continuously monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biological Research: It is used in various biological assays to study its effects on different cell lines and organisms.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate can be compared with other chromen derivatives, such as:

    4-(trifluoromethyl)coumarin: A precursor in the synthesis of the compound.

    7-hydroxy-4-methylcoumarin: Another chromen derivative with different biological activities.

    Coumarin-3-carboxylic acid: A structurally related compound with distinct chemical properties.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O5/c1-2-20-13(19)7-21-8-3-4-9-10(14(15,16)17)6-12(18)22-11(9)5-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWIXUGQLIQJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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